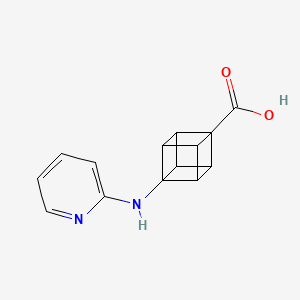
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane core structure, which is a highly strained, cubic arrangement of carbon atoms. The presence of a pyridin-2-ylamino group and a carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of cubane derivatives, followed by functionalization to introduce the pyridin-2-ylamino group and the carboxylic acid group. Key steps may include:
Cubane Synthesis: The cubane core can be synthesized through photochemical or thermal cyclization of suitable precursors.
Functionalization: Introduction of the pyridin-2-ylamino group can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for drug development due to its unique structural features and potential biological activity.
Industry: Utilized in the development of novel materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cubane-1-carboxylic acid: Lacks the pyridin-2-ylamino group, making it less versatile in certain applications.
Pyridin-2-ylamino derivatives: Without the cubane core, these compounds may have different structural and functional properties.
Uniqueness: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid stands out due to the combination of the cubane core and the pyridin-2-ylamino group, providing a unique set of chemical and biological properties that are not found in simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of science and industry.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(pyridin-2-ylamino)cubane-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-12(18)13-6-9-7(13)11-8(13)10(6)14(9,11)16-5-3-1-2-4-15-5/h1-4,6-11H,(H,15,16)(H,17,18) |
InChI Key |
GKGJDAVKJWCWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC23C4C5C2C6C3C4C56C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















